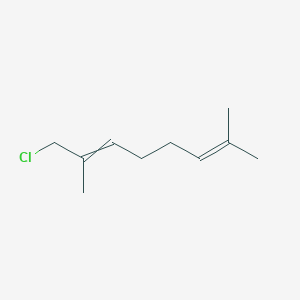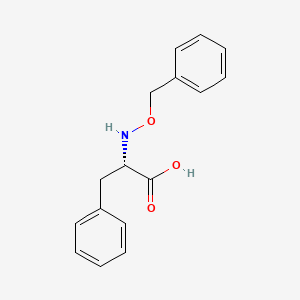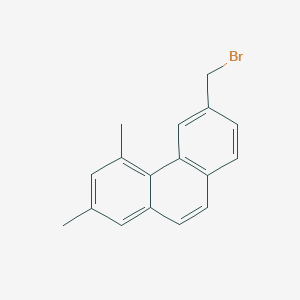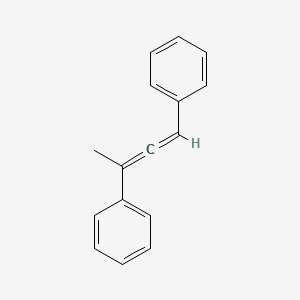![molecular formula C8H17N3O B14638544 (1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene CAS No. 54717-49-6](/img/structure/B14638544.png)
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are known for their applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene can be achieved through a multi-step process involving the formation of the triazene moiety and subsequent functionalization One common method involves the reaction of tert-butylamine with an appropriate diazonium salt to form the triazene core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or tosylates can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery research.
Medicine: Triazene derivatives are known for their anticancer properties, and this compound could be explored for similar applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The specific pathways and targets would depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene: can be compared with other triazene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethenyloxyethyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
CAS No. |
54717-49-6 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(2-ethenoxyethyldiazenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17N3O/c1-5-12-7-6-9-11-10-8(2,3)4/h5H,1,6-7H2,2-4H3,(H,9,10) |
InChI Key |
HJFNKXLJVKKYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NN=NCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


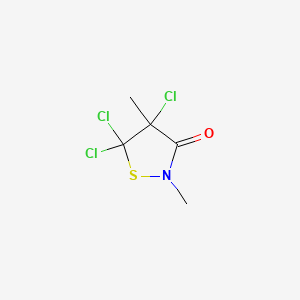
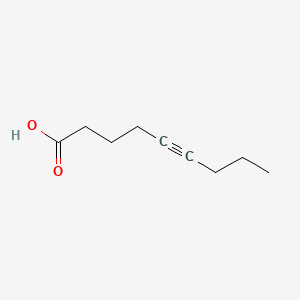

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
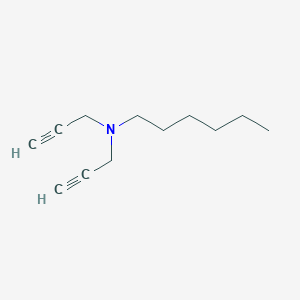

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
